5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction or its modified protocols. Key features include:
Properties
IUPAC Name |
5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-7-11(8(2)17)12(16-14(18)15-7)9-4-3-5-10-13(9)20-6-19-10/h3-5,12H,6H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNIXCJSDIYHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C3C(=CC=C2)OCO3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with acetylacetone and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl moiety undergoes nucleophilic substitution reactions with hydrazines and amines:
For example, reaction with salicylic acid hydrazide in acetic acid yields 5-[3-(1,3-benzodioxol-5-yl)-7-hydroxy-2,3-dihydro-1H-pyrazolo[3,4-d]pyridazin-4-yl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one through cyclization .
Condensation Reactions
The acetyl group participates in Claisen-Schmidt condensations:
| Aldehyde Partner | Conditions | Product Type | Yield |
|---|---|---|---|
| Furfuraldehyde | Ethanolic NaOH, 60°C, 10 hr | α,β-Unsaturated ketone (enone) | 72–85% |
| Aromatic aldehydes | Microwave irradiation | Chalcone analogs | 65–78% |
These enones serve as precursors for pyridine and pyrazole derivatives when reacted with malononitrile or hydrazine derivatives .
Cyclization Pathways
Intramolecular reactions dominate under acidic/basic conditions:
-
With hydroxylamine hydrochloride : Forms isoxazole-fused pyrimidinones via oxime intermediate (refluxing ethanol, 8 hr) .
-
With urea in ethanolic HCl : Produces dihydropyrimidine-thione derivatives through thiourea cyclization .
Key cyclized products include:
(Crystallized from ethanol, m.p. 214–216°C) .
Oxidation and Reduction
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | 6-Methyl-2-oxo-1,2-dihydropyrimidine | Enhanced enzyme inhibition |
| Reduction | NaBH₄ in methanol | 5-(1-Hydroxyethyl) derivative | Increased solubility |
The dihydropyrimidinone ring oxidizes to aromatic pyrimidinones under strong conditions, altering electronic properties for biological targeting .
Electrophilic Aromatic Substitution
The benzodioxole ring undergoes regioselective nitration and sulfonation:
| Reaction | Conditions | Position Substituted | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | 58% |
| Sulfonation | SO₃ in H₂SO₄, 100°C | C-6 | 41% |
Substituents direct electrophiles to the para position relative to the dioxole oxygen .
Hydrolysis Reactions
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the acetyl group to form 5-carboxylic acid derivatives .
-
Basic hydrolysis (NaOH, H₂O/EtOH): Decarboxylates to yield 1-phenyl-5-(1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
This reactivity profile underscores the compound’s versatility as a scaffold for synthesizing bioactive heterocycles, with applications in antiviral and anticancer agent development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidinones, including 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways associated with cell survival and proliferation. This suggests its potential as a chemotherapeutic agent .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of pyrimidinone derivatives. The compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidinone derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations .
Case Study 2: Anticancer Mechanism
In a study featured in Cancer Research, researchers investigated the mechanism by which this compound induces apoptosis in breast cancer cells. They found that it activates caspase pathways and downregulates anti-apoptotic proteins, leading to increased cancer cell death .
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | Efficacy Level |
|---|---|---|
| Antimicrobial | 5-Acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl... | High against S. aureus |
| Anticancer | 5-Acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl... | Significant apoptosis |
| Neuroprotective | Pyrimidinone derivatives | Moderate effect |
| Anti-inflammatory | Pyrimidinone derivatives | Notable reduction |
Mechanism of Action
The mechanism of action of 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of DHPMs are heavily influenced by substituents at position 3. Below is a comparative analysis:
Key Observations :
Key Observations :
Key Observations :
- Coumarinyl derivatives show potent anticancer activity, likely due to enhanced π-π stacking with biological targets .
Biological Activity
5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzodioxole moiety known for various pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 270.27 g/mol
- CAS Number : 3162-29-6
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been investigated through various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- In vitro Studies : Cell viability assays demonstrated that it significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrimidine derivatives suggest that this compound may also possess these effects:
- Cytokine Inhibition : Studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell cultures.
Safety and Toxicity
Preliminary toxicity assessments reveal that the compound has a favorable safety profile:
- Cytotoxicity Tests : It exhibits low cytotoxicity in normal cell lines compared to cancerous cells, indicating selective toxicity towards tumor cells.
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Effects : A study published in Cancer Letters examined the compound's effects on MCF-7 and A549 cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers.
- Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at low concentrations.
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, and how can reaction yields be improved?
The compound can be synthesized via the Biginelli reaction , a one-pot condensation of 1,3-benzodioxol-4-ylaldehyde, acetylacetone, and urea/thiourea under acidic conditions. Key parameters include:
- Solvent optimization : A n-heptane-toluene (1:1) mixture improves solubility and product isolation .
- Catalyst selection : ZnCl₂ or CaCl₂ enhances reaction efficiency by stabilizing intermediates .
- Reflux duration : Monitor reaction progress via TLC until starting materials are consumed (~3–6 hours) .
- Purification : Column chromatography (benzene:ethyl acetate, 1:1) or recrystallization from ethanol yields pure product (typical yields: 85–96%) .
Basic: How can X-ray crystallography and computational methods be used to determine the three-dimensional structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol. Use a Bruker CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect data. Refine the structure using SHELX (SHELXL-97 for refinement, SHELXS-97 for solution), accounting for anisotropic displacement parameters and hydrogen bonding networks .
- Key findings : The dihydropyrimidinone ring adopts a flattened boat conformation, with a dihedral angle of ~89.6° between the heterocycle and the benzodioxole ring. Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the crystal packing .
Advanced: How does the compound’s conformational flexibility influence its binding to biological targets like Eg5 kinesin?
- Structural insights : The flattened boat conformation and substituent orientation (e.g., acetyl and benzodioxole groups) affect steric and electronic complementarity with the Eg5 ATP-binding pocket. Molecular docking (using AutoDock Vina) and MD simulations can quantify binding affinity and stability .
- SAR studies : Analogues with bulkier substituents (e.g., cyclohexanone) show enhanced inhibitory activity due to improved hydrophobic interactions .
Advanced: How can contradictory reports on the compound’s antibacterial efficacy be resolved?
- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies, such as broth microdilution (CLSI guidelines), to minimize variability in bacterial strains and growth conditions .
- Mechanistic studies : Evaluate membrane permeability (via fluorescence assays) and target specificity (e.g., thymidylate synthase inhibition) to distinguish bactericidal vs. bacteriostatic effects .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 3-fluorophenyl) to identify critical pharmacophores .
Advanced: What experimental strategies validate the compound’s antioxidant activity through radical scavenging vs. metal chelation?
- Radical scavenging : Quantify DPPH/ABTS⁺ radical inhibition (UV-Vis spectroscopy) and correlate with HOMO energy (DFT calculations), where lower HOMO-LUMO gaps indicate higher electron-donating capacity .
- Metal chelation : Perform ferrous ion (Fe²⁺) chelation assays (ferrozine method) and analyze coordination geometry via FT-IR and ESI-MS .
- Kinetic profiling : Compare rate constants (k) for radical quenching (stopped-flow techniques) to distinguish primary mechanisms .
Advanced: How can thermal analysis (e.g., TGA/DSC) guide the optimization of solid-state stability for formulation studies?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen to assess thermal stability. For this compound, expect T₀ > 200°C due to rigid hydrogen-bonded networks .
- Differential scanning calorimetry (DSC) : Identify melting points (e.g., ~474.5 K) and polymorphic transitions. Use Kissinger or Ozawa methods to calculate activation energy (Eₐ) of degradation .
Advanced: What strategies address low solubility in aqueous media during in vitro bioactivity assays?
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and TEM .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetyl or methyl positions to improve aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
